molecular formula C8H9NO2 B15072385 (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B15072385
M. Wt: 151.16 g/mol
InChI Key: ZVXJNBXHDDSCHZ-SSDOTTSWSA-N
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Description

®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions: ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine-N-oxides, dihydropyridine derivatives, and various substituted pyrano[2,3-b]pyridines .

Scientific Research Applications

Chemistry: In chemistry, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol derivatives are being investigated for their therapeutic potential. They have been explored for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol exhibits unique structural features that enhance its reactivity and stability. Its fused ring system provides a rigid framework that can interact more effectively with biological targets, making it a more potent bioactive molecule .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m1/s1

InChI Key

ZVXJNBXHDDSCHZ-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=N2

Canonical SMILES

C1COC2=C(C1O)C=CC=N2

Origin of Product

United States

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